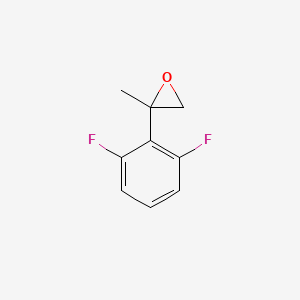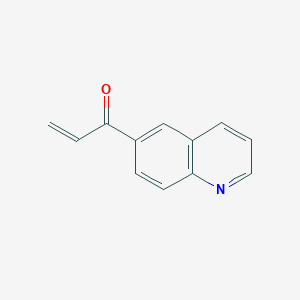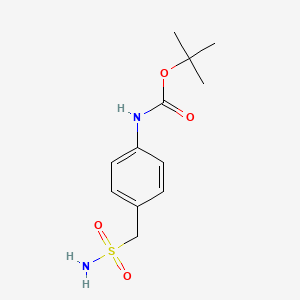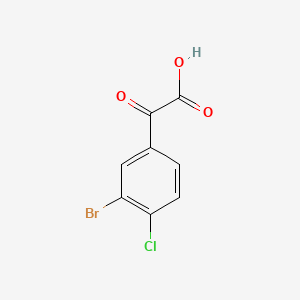![molecular formula C17H16BrN3O2 B13586395 N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B13586395.png)
N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring, an ethyl chain, and a bromophenoxyacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide typically involves the following steps:
Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction of o-phenylenediamine with formic acid or its derivatives.
Ethylation: The benzodiazole ring is then ethylated using ethyl bromide in the presence of a base such as potassium carbonate.
Bromophenoxyacetamide Formation: The final step involves the reaction of the ethylated benzodiazole with 4-bromophenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the cyclization, ethylation, and acylation reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the compound meets industry standards through rigorous quality control measures.
化学反応の分析
Types of Reactions
N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
- N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-3-methylbenzamide
- N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
Uniqueness
N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties compared to other benzodiazole derivatives. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C17H16BrN3O2 |
|---|---|
分子量 |
374.2 g/mol |
IUPAC名 |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C17H16BrN3O2/c18-12-5-7-13(8-6-12)23-11-17(22)19-10-9-16-20-14-3-1-2-4-15(14)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21) |
InChIキー |
SEMDAOTWMGQJDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


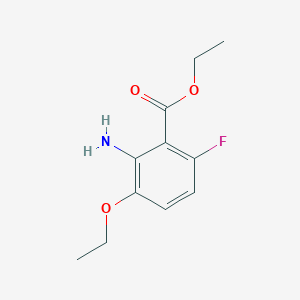
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)

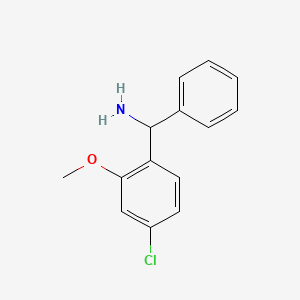
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
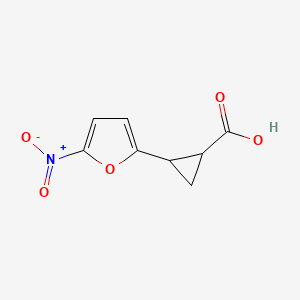
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
